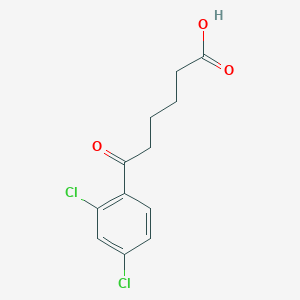

6-(2,4-Dichlorophenyl)-6-oxohexanoic acid

Description

Properties

IUPAC Name |

6-(2,4-dichlorophenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c13-8-5-6-9(10(14)7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQCJIWPKSJLQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645413 |

Source

|

| Record name | 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-22-5 |

Source

|

| Record name | 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid

Introduction

6-(2,4-Dichlorophenyl)-6-oxohexanoic acid is a multifaceted organic compound characterized by a dichlorinated phenyl ring linked to a six-carbon aliphatic chain terminating in a carboxylic acid, with a ketone functional group at the C6 position. This unique structural arrangement confers upon it a specific set of physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. Its potential as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its fundamental chemical and physical characteristics. This guide provides a comprehensive overview of these properties, blending computational predictions with established experimental methodologies to offer a holistic and practical resource for scientists.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 898791-22-5 |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ |

| Molecular Weight | 275.13 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O |

| InChI Key | JUQCJIWPKSJLQQ-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in publicly available literature, the following physicochemical properties have been predicted using well-regarded computational models. These predictions serve as valuable estimates for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Computational Tool/Method |

| Melting Point | 110-130 °C | Estimation based on similar structures and general QSPR models |

| Boiling Point | 435.8 ± 35.0 °C (at 760 mmHg) | ACD/Labs Percepta Platform[1][2][3][4][5] |

| Water Solubility | 0.135 g/L (at 25 °C) | ALOGPS[6][7][8][9][10] |

| pKa (acidic) | 4.75 ± 0.10 | MarvinSketch[11][12][13][14] |

| LogP | 3.25 | ALOGPS[6][7][8][9][10] |

Disclaimer: These values are computationally predicted and should be confirmed by experimental validation.

Experimental Determination of Physicochemical Properties

The following sections detail the standardized experimental protocols for determining the key physicochemical properties of this compound. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity. The capillary method is a standard and reliable technique for its determination.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Aqueous Solubility

Aqueous solubility is a crucial parameter in drug development, influencing absorption and bioavailability. The shake-flask method, as outlined in OECD Guideline 105, is a robust method for its determination.[3]

Methodology: Shake-Flask Method (OECD 105)

-

Equilibration: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Acid Dissociation Constant (pKa)

The pKa value is fundamental to understanding the ionization state of a molecule at different pH values, which is critical for predicting its behavior in biological systems. Potentiometric titration is a classic and accurate method for determining the pKa of an acidic compound.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Relationship in pKa Determination via Titration

Caption: Logical flow from titration data to pKa value.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently limited, the presented computational predictions offer valuable initial insights for researchers. The detailed experimental protocols serve as a practical resource for the validation of these predictions and the generation of robust empirical data. A thorough characterization of these properties is an indispensable step in the rational design and development of new chemical entities based on this promising scaffold.

References

-

ACD/Labs. (2024). Percepta Platform. Retrieved from [Link]

- Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145.

-

ACD/Labs. (2011). ACD/Labs Releases Percepta. Retrieved from [Link]

-

SourceForge. (2024). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

-

Cyprotex. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved from [Link]

-

ACD/Labs. (2024). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

OCHEM. (n.d.). ALogPS. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

-

Propersea. (n.d.). Property Prediction. Retrieved from [Link]

-

OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]

-

SCFBio. (n.d.). MarvinSketch : Calculations Menu. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

-

YouTube. (2011, June 24). Tools for Estimating pKa. Retrieved from [Link]

-

ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. Retrieved from [Link]

-

Reddit. (2021, June 24). Calculating pKa values. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. sourceforge.net [sourceforge.net]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. reddit.com [reddit.com]

- 14. docs.chemaxon.com [docs.chemaxon.com]

6-(2,4-Dichlorophenyl)-6-oxohexanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with data from structurally related compounds, this document offers insights into its synthesis, characterization, and potential biological significance.

Core Molecular Attributes

This compound is a derivative of hexanoic acid featuring a 2,4-dichlorophenyl ketone substituent at the 6-position. This substitution pattern is of significant interest in medicinal chemistry, as the dichlorophenyl group is a common moiety in pharmacologically active agents, known to influence factors such as binding affinity and metabolic stability.

| Property | Value | Source |

| CAS Number | 898791-22-5 | CymitQuimica[1] |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | CymitQuimica[1] |

| Molecular Weight | 275.13 g/mol | CymitQuimica[1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O | PubChem |

| InChI Key | JUQCJIWPKSJLQQ-UHFFFAOYSA-N | CymitQuimica[1] |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The reaction mechanism initiates with the activation of adipic anhydride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The electron-rich 1,3-dichlorobenzene then acts as a nucleophile, attacking the acylium ion. The directing effects of the two chlorine atoms on the aromatic ring favor substitution at the position para to one chlorine and ortho to the other, leading to the desired 2,4-dichloro substitution pattern on the resulting ketone. A subsequent aqueous workup protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol (Hypothetical)

Materials:

-

1,3-Dichlorobenzene

-

Adipic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add adipic anhydride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Add 1,3-dichlorobenzene (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the purified product by NMR, IR, and mass spectrometry.

// Nodes Reactants [label="1,3-Dichlorobenzene +\nAdipic Anhydride +\nAlCl₃ in DCM"]; Reaction [label="Friedel-Crafts Acylation\n(0°C to RT, 12-18h)"]; Quench [label="Quench with\nIce/HCl"]; Workup [label="Aqueous Workup &\nExtraction with DCM"]; Purification [label="Column Chromatography\n(Silica Gel)"]; Product [label="6-(2,4-Dichlorophenyl)-\n6-oxohexanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> Product; }

Proposed synthetic workflow for this compound.

Analytical Characterization (Predicted)

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns revealing the 2,4-substitution. The aliphatic chain protons will appear as multiplets in the upfield region. A broad singlet corresponding to the carboxylic acid proton will be observed far downfield.

-

¹³C NMR: The carbon NMR will display a signal for the ketone carbonyl and another for the carboxylic acid carbonyl at the downfield end of the spectrum. The aromatic carbons will appear in the 120-140 ppm region, and the aliphatic carbons will be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicative of the key functional groups. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations are expected: one for the ketone around 1680 cm⁻¹ and another for the carboxylic acid around 1710 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), will show a prominent peak for the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Potential Applications and Biological Significance

While specific biological activities for this compound are not extensively documented, the presence of the 2,4-dichlorophenyl moiety suggests potential for pharmacological applications.

Role in Cancer Research

A complex derivative of 6-(2,4-dichlorophenyl)-8,9-dihydro-7H-benzo[2]annulene-2-carboxylic acid has been identified as a potent and selective estrogen receptor degrader (SERD) for the treatment of estrogen-receptor-positive breast cancer[3]. This indicates that the 6-(2,4-Dichlorophenyl) scaffold can be a crucial component in the design of targeted cancer therapies. It is plausible that this compound could serve as a valuable building block or intermediate in the synthesis of more complex and potent anticancer agents.

// Nodes Core [label="6-(2,4-Dichlorophenyl)-\n6-oxohexanoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Synthetic Intermediate"]; SERD [label="Selective Estrogen Receptor\nDegraders (SERDs)"]; Cancer [label="Breast Cancer\nTherapeutics", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> Intermediate [label="Potential as a\nbuilding block"]; Intermediate -> SERD [label="Leads to development of"]; SERD -> Cancer [label="Targets"]; }

Potential role in the development of cancer therapeutics.

Anti-inflammatory Potential

Research into a related class of compounds, 6-aryl-4-oxohexanoic acids, has demonstrated their potential as anti-inflammatory agents[4][5]. These compounds were shown to affect eicosanoid biosynthesis, a key pathway in inflammation. Given the structural similarity, it is conceivable that this compound could exhibit similar anti-inflammatory properties, warranting further investigation.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a compound with significant potential for application in drug discovery and development, particularly in the areas of oncology and anti-inflammatory research. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by proposing a robust synthetic route and predicting its analytical characteristics based on established chemical principles and data from analogous structures. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

-

El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[2]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512-528. [Link]

-

Abouzid, K. M., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-440. [Link]

-

ResearchGate. (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. [Link]

-

PubChem. 6-Oxohexanoic acid. [Link]

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Potential Biological Activities of Dichlorophenyl Oxohexanoic Acid Derivatives

Introduction: The Scientific Imperative for Novel Chemical Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and identifying new therapeutic modalities. Dichlorophenyl oxohexanoic acid derivatives represent a compelling, yet underexplored, class of compounds. The incorporation of a dichlorophenyl moiety—a structural feature present in numerous approved pharmaceuticals—into an oxohexanoic acid backbone suggests a high potential for diverse biological activities. This guide provides a comprehensive technical overview of the prospective antimicrobial, anti-inflammatory, and anticancer properties of these derivatives. Drawing upon evidence from structurally related compounds, this document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising class of molecules. We will delve into the causality behind experimental designs, present detailed methodologies, and propose mechanistic pathways to catalyze further research and development.

Part 1: Synthesis and Chemical Profile

A logical starting point for investigating dichlorophenyl oxohexanoic acid derivatives is a robust and reproducible synthetic route. Based on established methodologies for analogous 6-aryl-4-oxohexanoic acids, a plausible synthetic pathway involves a condensation reaction followed by reduction.[1][2]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, beginning with the condensation of a dichlorobenzaldehyde isomer (e.g., 2,4-dichloro-, 3,4-dichloro-, or 2,6-dichlorobenzaldehyde) with levulinic acid. This is typically followed by the reduction of the resulting unsaturated intermediate.

Caption: Proposed synthesis of 6-(Dichlorophenyl)-4-oxohexanoic acid.

Experimental Protocol: Synthesis of 6-(3,4-Dichlorophenyl)-4-oxohexanoic Acid

This protocol is adapted from the synthesis of similar 6-aryl-4-oxohexanoic acids.[1][2]

-

Condensation:

-

To a solution of 3,4-dichlorobenzaldehyde (0.01 mol) in dry toluene (50 mL), add levulinic acid (0.01 mol).

-

Add catalytic amounts of piperidine and acetic acid.

-

Reflux the reaction mixture using a Dean-Stark apparatus to azeotropically remove water for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product, 6-(3,4-dichlorophenyl)-4-oxo-hex-5-enoic acid, by recrystallization or column chromatography.

-

-

Reduction:

-

Dissolve the purified intermediate (0.005 mol) in a suitable solvent such as ethanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).

-

Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate to yield the final product, 6-(3,4-dichlorophenyl)-4-oxohexanoic acid.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Part 2: Potential Biological Activities and Mechanistic Insights

While direct experimental data on dichlorophenyl oxohexanoic acid derivatives is scarce, the known bioactivities of structurally similar compounds provide a strong foundation for predicting their therapeutic potential.

Antimicrobial and Antifungal Activity

The presence of a dichlorophenyl group is a common feature in many antimicrobial agents, suggesting that this class of compounds could exhibit activity against a range of pathogens.[3] Research on 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and its heterocyclic derivatives has demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]

| Compound/Derivative Type | Test Organism | Activity Level | Reference |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | Staphylococcus aureus (Gram+) | High | [4] |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | Proteus mirabilis (Gram-) | Moderate | [4] |

| Pyridazinone derivatives of the above | Serratia marcescens (Gram-) | High | [4] |

| Pyridazinone derivatives of the above | Aspergillus fumigatus (Fungus) | High | [4] |

Table 1: Antimicrobial and Antifungal Activities of a Structurally Related Dichlorophenyl Oxo-Butanoic Acid Derivative.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol is based on the methodology used for evaluating related compounds.[4]

-

Preparation of Materials:

-

Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Sterilize Whatman No. 1 filter paper disks by autoclaving.

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at a known concentration.

-

-

Inoculation:

-

Uniformly inoculate the surface of the agar plates with a fresh broth culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus fumigatus).

-

-

Disk Impregnation and Placement:

-

Impregnate the sterile disks with the test compound solutions.

-

Place the impregnated disks on the inoculated agar surface, ensuring they are suitably spaced.

-

Include a solvent control disk and a positive control disk with a known antibiotic.

-

-

Incubation:

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.

-

Anti-inflammatory Activity

Derivatives of 6-aryl-4-oxohexanoic acids have been evaluated as non-steroidal anti-inflammatory drugs (NSAIDs).[2] These compounds are thought to exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the biosynthesis of eicosanoids like prostaglandins and leukotrienes.[2] Given the structural similarity, dichlorophenyl oxohexanoic acid derivatives are hypothesized to possess similar anti-inflammatory properties.

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of NSAIDs.[2]

-

Animal Preparation:

-

Use adult Wistar rats, fasted overnight with free access to water.

-

Divide the animals into groups (e.g., control, reference drug, and test compound groups).

-

-

Compound Administration:

-

Administer the test compound (e.g., at a dose of 50 mg/kg) orally or intraperitoneally.

-

Administer the vehicle (e.g., saline or a suspension agent) to the control group and a standard NSAID (e.g., fenbufen or indomethacin) to the reference group.

-

-

Induction of Edema:

-

One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed anti-inflammatory effects.

-

Anticancer Activity

The dichlorophenyl moiety is a key component of several anticancer drugs, suggesting that dichlorophenyl oxohexanoic acid derivatives could possess cytotoxic activity against cancer cells.[3] While direct studies are lacking, related dichlorophenyl compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][7][8][9] For instance, the novel compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) activates the AMPK pathway, leading to the inhibition of cell cycle regulatory proteins and the induction of apoptosis in lung cancer cells.[6][8]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | B16-F0 (Melanoma) | 5 ± 1 | Apoptosis induction | [9] |

| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | A2058 (Melanoma) | 11 ± 2 | Apoptosis induction | [9] |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 (Lung) | 7.7 | Cytotoxic | [7] |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 (Pancreatic) | 7.3 | Cytotoxic | [7] |

Table 2: Cytotoxic Activity of Structurally Related Dichlorophenyl Derivatives.

Hypothesized Signaling Pathway for Anticancer Activity

Based on the mechanisms of related compounds, dichlorophenyl oxohexanoic acid derivatives could potentially induce apoptosis by modulating key signaling pathways that control cell survival and death, such as the AMPK or MAPK/ERK pathways.[3][6]

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[3]

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) into 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Directions

The available evidence, primarily from structurally analogous compounds, strongly suggests that dichlorophenyl oxohexanoic acid derivatives are a promising scaffold for the development of new therapeutic agents. Preliminary predictive analysis indicates potential for broad-spectrum antimicrobial activity, significant anti-inflammatory effects, and cytotoxicity against various cancer cell lines.

Future research should be directed towards the systematic synthesis of a library of dichlorophenyl oxohexanoic acid derivatives, varying the position of the chlorine atoms on the phenyl ring and exploring further derivatization of the carboxylic acid moiety. A comprehensive screening of these compounds against a panel of bacterial, fungal, and cancer cell lines is essential to establish clear structure-activity relationships (SAR). Subsequent mechanistic studies on the most potent compounds will be crucial to validate the hypothesized signaling pathways and identify specific molecular targets. This foundational work will pave the way for preclinical development and the potential translation of these compounds into novel therapeutics.

References

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. National Center for Biotechnology Information. Available from: [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]

-

Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. AACR Publications. Available from: [Link]

-

Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. Available from: [Link]

-

Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. ScienceDirect. Available from: [Link]

-

(PDF) Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. ResearchGate. Available from: [Link]

-

(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available from: [Link]

-

Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. National Center for Biotechnology Information. Available from: [Link]

-

Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain. National Center for Biotechnology Information. Available from: [Link]

-

Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. ResearchGate. Available from: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available from: [Link]

-

6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. National Center for Biotechnology Information. Available from: [Link]

-

Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. National Center for Biotechnology Information. Available from: [Link]

-

Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. National Center for Biotechnology Information. Available from: [Link]

-

(PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[4][10][11]triazolo[3,4-b][4][5][11]thiadiazine-7-. ResearchGate. Available from: [Link]

-

6-(4-Chloro-3-hydroxyphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. National Center for Biotechnology Information. Available from: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information. Available from: [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available from: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]

- 9. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-(2,4-Dichlorophenyl)-6-oxohexanoic Acid Binding to the Estrogen Receptor: A Technical Guide

Introduction

The estrogen receptor (ER) is a critical regulator of cellular processes and a key therapeutic target in hormone-dependent diseases, most notably breast cancer.[1] The discovery and characterization of novel ligands that modulate ER activity are of paramount importance in drug development. Computational, or in silico, modeling has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to predict and analyze the binding of small molecules to their protein targets.[2][3] This guide provides an in-depth technical walkthrough of the in silico modeling of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid's binding to the estrogen receptor alpha (ERα), a compound of interest due to its structural motifs present in known ER modulators.[4]

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling concepts. We will delve into the causality behind methodological choices, from initial protein and ligand preparation to the intricacies of molecular docking, molecular dynamics simulations, and binding free energy calculations, ensuring a robust and reproducible workflow.

Theoretical Framework: A Multi-faceted Approach to Ligand-Receptor Interaction

Our investigation into the binding of this compound to ERα will employ a multi-step computational strategy. This approach is designed to first predict the most likely binding pose of the ligand within the receptor's binding pocket and then to assess the stability of this complex and estimate the binding affinity. The workflow is as follows:

-

Protein and Ligand Preparation: The initial and critical step of ensuring that both the receptor and the ligand are in a chemically correct and computationally ready state.

-

Molecular Docking: A computational technique to predict the preferred orientation of the ligand when bound to the receptor.[5] This will provide us with a static snapshot of the most probable binding mode.

-

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the protein-ligand complex over time, we will perform MD simulations.[6] This allows us to observe conformational changes and the stability of the interactions predicted by docking.

-

Binding Free Energy Calculations: Using the trajectories from the MD simulations, we will estimate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to quantify the strength of the interaction.[7]

Part 1: System Preparation - Laying the Foundation for Accurate Predictions

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase involves selecting an appropriate protein structure and generating a valid 3D conformation for the ligand.

Estrogen Receptor Alpha (ERα) Structure Selection and Preparation

The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.[8] For our study, we will select a high-resolution crystal structure of the human ERα ligand-binding domain (LBD).

Experimental Protocol: Receptor Preparation

-

Structure Selection: A suitable PDB entry for the human ERα LBD is chosen, for instance, PDB ID: 1A52.[8] This structure is co-crystallized with the natural ligand, estradiol, which helps in defining the binding site.

-

Initial Cleaning: The downloaded PDB file is opened in a molecular visualization tool like UCSF Chimera or PyMOL. All non-essential components such as water molecules, co-factors not involved in binding, and any existing ligands are removed.

-

Protonation: Hydrogen atoms are added to the protein structure, which are typically absent in crystal structures. This is crucial for accurate modeling of hydrogen bonds. Standard protonation states at a physiological pH of 7.4 are assigned.

-

Structural Integrity Check: The structure is checked for any missing residues or atoms. If any are present, they are modeled in using tools like SWISS-MODEL or the functionalities within Chimera.

-

Conversion to PDBQT format: For use with AutoDock Vina, the prepared protein structure is converted to the PDBQT file format. This format includes partial charges and atom types necessary for the docking calculations.[5]

Ligand Preparation: this compound

The ligand, this compound, needs to be converted from a 2D representation to a 3D structure with appropriate chemical properties.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: The 2D structure of the ligand, which can be obtained from its SMILES string, is converted into a 3D conformation using a tool like Open Babel or the functionalities within AutoDock Tools.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation.

-

Charge Assignment: Gasteiger charges are calculated and assigned to the ligand atoms. These partial charges are essential for calculating electrostatic interactions during docking.

-

Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

-

Conversion to PDBQT format: The prepared ligand is saved in the PDBQT format.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the binding mode of a ligand to a protein by sampling different conformations of the ligand within the binding site and scoring them.[9] We will use AutoDock Vina, a widely used and accurate docking program.

Defining the Binding Site and Docking Parameters

The accuracy of docking is highly dependent on the definition of the search space.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: A 3D grid box is defined around the binding site of ERα. A common approach is to center the grid on the co-crystallized ligand (in this case, where estradiol was in the original PDB structure). The size of the grid box should be large enough to accommodate the ligand and allow for some translational and rotational movement.

-

Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.

-

Running the Docking Simulation: AutoDock Vina is executed from the command line with the configuration file as input.

-

Analysis of Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These poses should be visually inspected for chemically sensible interactions with the protein's active site residues.

| Parameter | Value | Rationale |

| Software | AutoDock Vina 1.2.3 | A widely validated and computationally efficient docking program. |

| Receptor | Prepared ERα (from PDB: 1A52) | A high-resolution structure with a well-defined binding pocket.[8] |

| Ligand | This compound | The small molecule of interest. |

| Grid Center | Centered on the co-crystallized estradiol | Ensures the search is focused on the known binding site. |

| Grid Size | 25 x 25 x 25 Å | Sufficiently large to accommodate the ligand and allow for conformational sampling. |

| Exhaustiveness | 16 | Increases the computational effort to find the global minimum, enhancing the reliability of the predicted pose. |

Table 1: Molecular Docking Parameters

Part 3: Molecular Dynamics Simulations - Exploring the Dynamic Nature of Binding

While docking provides a static picture, MD simulations offer insights into the dynamic stability of the protein-ligand complex in a simulated physiological environment.[6] We will use GROMACS, a versatile and high-performance MD simulation package.[10]

System Setup and Equilibration

The docked complex is placed in a simulation box with water and ions to mimic a cellular environment.

Experimental Protocol: MD Simulation with GROMACS

-

Complex Preparation: The top-ranked docked pose of the this compound-ERα complex is selected as the starting structure for the MD simulation.

-

Force Field Selection: A suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand, is chosen.[10] These force fields define the potential energy of the system.

-

Solvation: The complex is placed in a cubic or dodecahedron box of water molecules (e.g., TIP3P water model). A minimum distance is maintained between the complex and the box edges to avoid periodic boundary artifacts.

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

Production MD Simulation

Once the system is equilibrated, the position restraints are removed, and a production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

Part 4: Post-Simulation Analysis and Binding Free Energy Calculation

The trajectory from the MD simulation is a rich source of information about the dynamics and energetics of the protein-ligand interaction.

Trajectory Analysis

Key metrics are calculated to assess the stability of the simulation.

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to their initial positions are calculated to assess conformational stability. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to identify key interactions.

MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy from MD trajectories.[7] It offers a good balance between accuracy and computational cost.[11]

Experimental Protocol: MM/PBSA Calculation

-

Trajectory Extraction: Snapshots (frames) are extracted from the production MD trajectory at regular intervals.

-

Calculation of Energy Components: For each snapshot, the following energy terms are calculated for the complex, the protein, and the ligand individually:

-

Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic interactions in the gas phase.

-

Solvation Free Energy (ΔGsolv): This is further divided into:

-

Polar Solvation Energy (ΔGpolar): Calculated using the Poisson-Boltzmann or Generalized Born model.

-

Nonpolar Solvation Energy (ΔGnonpolar): Typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Calculation of Binding Free Energy: The binding free energy (ΔGbind) is calculated using the following equation:

ΔGbind = ΔEMM + ΔGsolv - TΔS

Where TΔS is the conformational entropy change upon binding, which is often neglected due to its high computational cost and the assumption that it is similar for a series of related ligands.

| Energy Component | Description |

| ΔEvdW | van der Waals energy |

| ΔEelec | Electrostatic energy |

| ΔGpolar | Polar solvation energy |

| ΔGnonpolar | Nonpolar solvation energy |

| ΔGbind | Total Binding Free Energy |

Table 2: Components of MM/PBSA Binding Free Energy

Interpretation of Results and Scientific Trustworthiness

The results from each stage of this in silico workflow must be critically evaluated.

-

Docking: The predicted binding pose should be consistent with known structure-activity relationships of other ER ligands. Key interactions, such as hydrogen bonds with residues like Glu353 and Arg394, and hydrophobic interactions within the binding pocket, should be observed.

-

MD Simulations: A stable RMSD for both the protein and the ligand suggests a stable binding mode. Analysis of the trajectory can reveal subtle conformational changes and the dynamic nature of the key interactions.

-

Binding Free Energy: The calculated ΔGbind provides a quantitative estimate of the binding affinity. While not always perfectly correlated with experimental values, it is a valuable metric for ranking a series of compounds or for comparing different binding modes of the same compound.

To ensure the trustworthiness of the results, it is crucial to perform validation studies. If experimental data is available, the predicted binding affinity can be compared to the experimental Ki or IC50 values. In the absence of direct experimental data for the specific ligand, the protocol can be validated by redocking a known ER ligand and comparing the predicted pose and affinity to its experimental values.[12]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to the estrogen receptor. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, we can gain valuable insights into the potential of this compound as an ER modulator. The methodologies described herein are not only applicable to this specific system but can be adapted for the study of a wide range of protein-ligand interactions in drug discovery and toxicology.[13][14]

Future work could involve the investigation of other ER isoforms, the study of the effects of common mutations on ligand binding, and the use of more advanced techniques such as enhanced sampling MD simulations to more thoroughly explore the conformational landscape of the complex. The continued development and application of these in silico methods will undoubtedly accelerate the discovery of novel and effective therapeutics.

References

-

Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. (n.d.). MDPI. Retrieved from [Link]

-

Delfosse, V., Grimaldi, M., Bourguet, W., & Balaguer, P. (2019). In Silico Predictions of Endocrine Disruptors Properties. Endocrinology, 160(11), 2676–2687. [Link]

-

Zhang, L., Ai, H., Chen, J., & Liu, H. (2019). In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models. Journal of Chemical Information and Modeling, 59(4), 1543–1553. [Link]

-

Tanenbaum, D. M., Wang, Y., Williams, S. P., & Sigler, P. B. (1998). Crystallographic comparison of the estrogen and progesterone receptor's ligand binding domains. Proceedings of the National Academy of Sciences of the United States of America, 95(11), 5998–6003. [Link]

- Kumalo, H. M., Bhakat, S., & Soliman, M. E. S. (2015). Theory and applications of molecular docking in drug discovery: a comprehensive review. Current Drug Targets, 16(10), 1098–1117.

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved from [Link]

-

RCSB PDB - 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL. (n.d.). Retrieved from [Link]

-

g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. (2014). Journal of Chemical Information and Modeling, 54(7), 1951–1962. [Link]

-

Estrogen receptor's (ERα) ligand binding domain (LBD). (a) The LBD... (n.d.). ResearchGate. Retrieved from [Link]

-

Lakshmanan, M., & Sadasivan, C. (2021). Ligand Binding Domain of Estrogen Receptor Alpha Preserve a Conserved Structural Architecture Similar to Bacterial Taxis Receptors. Frontiers in Molecular Biosciences, 8, 688981. [Link]

-

Estrogen receptor alpha. (n.d.). In Wikipedia. Retrieved from [Link]

-

GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). CD ComputaBio. Retrieved from [Link]

- Salmaso, V., & Moro, S. (2018). Ten quick tips for machine learning in computational drug design.

- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). In Methods in Molecular Biology (Vol. 2589, pp. 1–20). Humana Press.

-

How to validate the molecular docking results ? (2022). ResearchGate. Retrieved from [Link]

-

gmx_mmpbsa Tutorial. (n.d.). CD ComputaBio. Retrieved from [Link]

-

GROMACS Tutorial - Protein-Ligand Complex. (n.d.). Retrieved from [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Retrieved from [Link]

-

Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

-

7 Expert Tips for Perfect Molecular Docking. (2023, March 24). [Video]. YouTube. [Link]

- Wang, J., Wang, W., Huo, S., Lee, M., & Kollman, P. A. (2001). In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. Journal of Medicinal Chemistry, 44(23), 3937–3948.

-

g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. (2014). Journal of Chemical Information and Modeling, 54(7), 1951–1962. [Link]

- In-Silico Identification of Phytochemical Modulators Targeting Estrogen Receptor Alpha for Endometrial Carcinoma Therapy. (2023).

-

GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved from [Link]

-

MMPBSA analysis of protein ligand using gmx_mmpbsa for gromacs trajectories. (2022, April 20). [Video]. YouTube. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2021, August 6). [Video]. YouTube. [Link]

-

GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group. Retrieved from [Link]

- Estrogen Receptor Alpha Binders for Hormone-Dependent Forms of Breast Cancer: e-QSAR and Molecular Docking Supported by X-ray Resolved Structures. (2023). Molecules, 28(12), 4785.

- Experimental Data Extraction and in Silico Prediction of the Estrogenic... (2016). International Journal of Environmental Research and Public Health, 13(7), 705.

-

6-(2,3-Dichlorophenyl)-6-oxohexanoic acid. (n.d.). AA BLOCKS. Retrieved from [Link]

-

El-Ahmad, Y., Tabart, M., Halley, F., Certal, V., Thompson, F., Filoche-Rommé, B., Gruss-Leleu, F., Muller, C., Brollo, M., Fabien, L., Loyau, V., Bertin, L., Richepin, P., Pilorge, F., Desmazeau, P., Girardet, C., Beccari, S., Louboutin, A., Lebourg, G., … Schio, L. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[8]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512–528. [Link]

-

AutoDock Vina Manual. (2020, December 5). Retrieved from [Link]

-

AutoDock VINA Virtual Screening. (2020, July 30). [Video]. YouTube. [Link]

-

6-Oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2021, September 24). [Video]. YouTube. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

- Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. (n.d.).

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153. [Link]

-

6-(4-Chloro-3-hydroxyphenyl)-6-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

6-Chloro-6-oxohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Estrogen Receptor Alpha Binders for Hormone-Dependent Forms of Breast Cancer: e-QSAR and Molecular Docking Supported by X-ray Resolved Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Predictions of Endocrine Disruptors Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Predictions of Endocrine Disruptors Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AutoDock Vina [cgl.ucsf.edu]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rcsb.org [rcsb.org]

- 9. m.youtube.com [m.youtube.com]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to Investigating the Anti-inflammatory Potential of 6-Aryl-4-Oxohexanoic Acids

Foreword for the Researcher

The landscape of inflammatory disease treatment is in constant evolution, driven by the need for therapeutics with refined mechanisms of action and improved safety profiles. While established drugs like NSAIDs form the bedrock of anti-inflammatory therapy, their limitations, particularly gastrointestinal and cardiovascular side effects, necessitate continued innovation. This guide is crafted for the drug discovery scientist, the medicinal chemist, and the pharmacologist. It is designed not as a rigid protocol, but as a strategic framework for exploring a promising, yet underexplored, class of compounds: 6-aryl-4-oxohexanoic acids. Our focus is on the "why" behind the "how"—providing the causal logic for experimental design and empowering you to build a robust, self-validating research program around this chemical scaffold.

The Scientific Premise: Why 6-Aryl-4-Oxohexanoic Acids?

The therapeutic rationale for investigating this scaffold is rooted in its structural features, which suggest potential interactions with key enzymatic hubs of the inflammatory cascade. The core structure, featuring an aryl moiety linked to a 4-oxohexanoic acid chain, presents a pharmacophore that can be systematically modified to probe structure-activity relationships (SAR). The keto and carboxylic acid groups are key functionalities that can engage in hydrogen bonding and electrostatic interactions within enzyme active sites, while the variable aryl group allows for tuning of lipophilicity, steric bulk, and electronic properties to optimize potency and selectivity.

The primary hypothesis is that these compounds can function as inhibitors of cyclooxygenase (COX) enzymes, the principal targets of NSAIDs. Furthermore, the scaffold's versatility suggests the potential for modulating other critical inflammatory pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines, which are often dysregulated in chronic inflammatory conditions.

Synthetic Strategy: Building the Molecular Toolkit

A robust and flexible synthetic route is paramount for generating a library of analogs to explore the SAR of 6-aryl-4-oxohexanoic acids. The Friedel-Crafts acylation is a cornerstone of this process, offering a reliable method for coupling a variety of aromatic systems to the hexanoic acid backbone.

Core Synthetic Protocol: Friedel-Crafts Acylation

-

Preparation of the Electrophile: Glutaric anhydride is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield 4-(chloroformyl)butanoic acid. This step creates the reactive acyl chloride necessary for the subsequent C-C bond formation.

-

Lewis Acid-Mediated Acylation: The chosen aryl substrate (e.g., anisole, toluene, or a substituted benzene derivative) is dissolved in an inert solvent (e.g., dichloromethane). A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added to activate the acyl chloride. The 4-(chloroformyl)butanoic acid is then added portion-wise, often at reduced temperatures to control the reaction's exothermicity.

-

Reaction Quench and Workup: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction and Purification: The product is extracted into an organic solvent. Purification is typically achieved via recrystallization or silica gel column chromatography to yield the final 6-aryl-4-oxohexanoic acid.

The power of this approach lies in its modularity. By simply varying the starting aryl compound, a diverse library of analogs can be synthesized, enabling a systematic investigation of how electronic and steric factors on the aryl ring influence biological activity.

Elucidating the Mechanism of Action: Key Biological Interrogations

A multi-pronged approach is essential to comprehensively define the anti-inflammatory profile of these compounds. The following experimental workflows are designed to dissect their activity at both the enzymatic and cellular levels.

Primary Target Validation: Cyclooxygenase (COX) Inhibition

The central hypothesis to test is whether 6-aryl-4-oxohexanoic acids inhibit the COX enzymes. It is critical to assess activity against both major isoforms, COX-1 and COX-2, to determine not only potency but also selectivity—a key factor in predicting potential gastrointestinal side effects.

-

Principle: This assay measures the peroxidase component of COX activity. The conversion of arachidonic acid to PGG₂ by the cyclooxygenase activity is followed by the reduction of PGG₂ to PGH₂ by the peroxidase activity. This peroxidase activity is measured by monitoring the color change of an indicator, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG₂.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes, heme cofactor, arachidonic acid substrate, and TMPD colorimetric probe.

-

Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable solvent like DMSO.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, enzyme, and heme to each well.

-

Compound Incubation: Add the test compounds or reference inhibitors to the appropriate wells. Include vehicle controls (DMSO). Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD.

-

Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Activity: Modulation of Inflammatory Mediators

To be therapeutically relevant, a compound must engage its target within a cellular environment. Murine macrophage cell lines, such as RAW 264.7, are excellent models for this purpose. When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells produce a barrage of pro-inflammatory mediators, including nitric oxide (NO) and cytokines.

-

Principle: The inhibitory effect of the compounds on inducible nitric oxide synthase (iNOS) activity is assessed by measuring the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium using the Griess reagent.

-

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 6-aryl-4-oxohexanoic acids for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL). Include control wells (untreated cells) and positive control wells (LPS-stimulated cells without compound).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Nitrite Measurement (Griess Assay):

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

-

Add an equal volume of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Cytotoxicity Control: It is critical to run a parallel cell viability assay (e.g., MTT, MTS, or LDH release) to ensure that any observed decrease in NO production is not a result of compound-induced cell death.

-

Visualizing the Core Pathways and Experimental Logic

To conceptualize the interplay of these mechanisms and the experimental strategy, the following diagrams are provided.

Caption: Key inflammatory pathways targeted for investigation.

Caption: A logical workflow for screening and lead identification.

Data Interpretation: Building the SAR Narrative

The ultimate goal of generating a library of analogs and testing them in these assays is to build a clear structure-activity relationship. The data should be tabulated to facilitate direct comparison.

Table 1: Example Data for COX Inhibition and Cellular Activity

| Compound ID | Aryl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | NO Inhibition IC₅₀ (µM) |

| A-01 | 4-H | > 100 | 21.4 | > 4.7 | 35.2 |

| A-02 | 4-OCH₃ | 92.1 | 15.8 | 5.8 | 28.9 |

| A-03 | 4-Cl | 45.6 | 2.3 | 19.8 | 9.7 |

| A-04 | 4-CF₃ | 51.3 | 1.9 | 27.0 | 7.5 |

| Celecoxib | - | 25.0 | 0.05 | 500 | 12.1 |

Note: Data are hypothetical for illustrative purposes. The Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀.

From this hypothetical data, a narrative emerges: electron-withdrawing groups (Cl, CF₃) at the para-position of the aryl ring enhance COX-2 potency and selectivity. This enhanced enzymatic inhibition correlates with improved cellular activity (lower IC₅₀ for NO inhibition). This type of analysis is crucial for guiding the next round of synthesis, directing medicinal chemistry efforts toward more potent and selective compounds.

Conclusion and Future Directions

The exploration of 6-aryl-4-oxohexanoic acids as anti-inflammatory agents is a scientifically sound endeavor. The methodologies detailed in this guide provide a comprehensive and robust framework for their synthesis, biological evaluation, and SAR elucidation. By systematically applying these protocols, research teams can effectively identify lead compounds with promising anti-inflammatory profiles. Future work should focus on optimizing COX-2 selectivity, confirming the mechanism of action through more advanced molecular studies (e.g., kinase profiling, transcription factor assays), and ultimately, advancing the most promising candidates into in vivo models of inflammation to assess their therapeutic potential in a physiological context.

References

-

Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology. A foundational paper establishing the mechanism of action for NSAIDs. [Link]

-

Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal. A comprehensive review of COX isoforms and the rationale for selective inhibitors. [Link]

-

Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical Biochemistry. The original, widely cited method for the Griess assay. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. The foundational paper describing the MTT assay for cell viability. [Link]

-

Lawrence, T., & Gilroy, D. W. (2007). Chronic inflammation: a failure of resolution? International Journal of Experimental Pathology. Discusses the transition from acute to chronic inflammation and the roles of key mediators. [Link]

Methodological & Application

Application Notes and Protocols for the Quantification of 6-(2,4-Dichlorophenyl)-6-oxohexanoic Acid

Introduction

6-(2,4-Dichlorophenyl)-6-oxohexanoic acid is a molecule of significant interest in pharmaceutical development and environmental analysis, often as a metabolite or degradation product of larger parent compounds. Accurate quantification of this keto acid in various matrices, such as biological fluids, tissue homogenates, and environmental samples, is critical for pharmacokinetic studies, toxicological assessments, and impurity profiling. This guide provides a comprehensive overview of robust analytical methodologies for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The inherent chemical properties of this compound, specifically the presence of a carboxylic acid and a keto group, alongside a dichlorinated phenyl ring, inform the selection of appropriate analytical techniques. This document will detail two primary methodologies: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative, particularly after derivatization.

The protocols herein are designed to be self-validating, emphasizing the principles of accuracy, precision, linearity, and robustness, in alignment with international regulatory guidelines such as those from the FDA and ICH.[1][2][3][4]

Method Selection: Justification and Workflow

The choice of analytical methodology is contingent upon the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

-

HPLC-MS/MS is the preferred method for quantifying trace levels of this compound in complex biological matrices due to its exceptional sensitivity and selectivity.[5][6] The ability to use specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode minimizes interferences from endogenous matrix components.[7]

-

GC-MS offers high chromatographic resolution and is a well-established technique for the analysis of organic acids.[8][9] However, due to the low volatility of this compound, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[10]

Caption: Decision workflow for selecting the appropriate analytical method.

Part 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This section provides a detailed protocol for the quantification of this compound using a robust and sensitive HPLC-MS/MS method. The protocol is designed for high-throughput analysis and is applicable to various biological matrices.

Principle and Rationale

This method leverages the separation power of reversed-phase HPLC to isolate the analyte from matrix components, followed by highly selective and sensitive detection using tandem mass spectrometry. The use of an isotopically labeled internal standard is crucial to correct for matrix effects and variations in sample processing and instrument response.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[11] For an acidic compound like this compound, a mixed-mode anion exchange SPE cartridge is recommended for optimal recovery and removal of interferences.[12]

Protocol: SPE for Plasma/Urine Samples

-

Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of an internal standard working solution (e.g., ¹³C₆-labeled this compound in methanol). Acidify the sample to a pH of approximately 3-4 with 1% formic acid.

-

Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences, followed by 1 mL of methanol to remove lipids.

-

Elution: Elute the analyte with 1 mL of 2% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.

HPLC-MS/MS Instrumental Parameters

Table 1: HPLC Parameters

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |